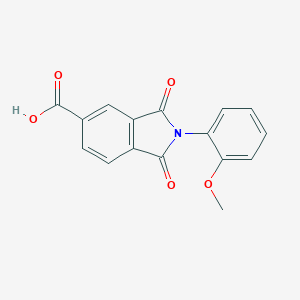

2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Description

2-(2-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is an isoindole derivative characterized by a central isoindole-1,3-dione core substituted with a 2-methoxyphenyl group at position 2 and a carboxylic acid group at position 4. The ortho-methoxy substituent on the phenyl ring distinguishes it from other derivatives, influencing electronic properties, steric interactions, and bioavailability .

Properties

IUPAC Name |

2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO5/c1-22-13-5-3-2-4-12(13)17-14(18)10-7-6-9(16(20)21)8-11(10)15(17)19/h2-8H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTNHPSITVYQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351069 | |

| Record name | 2-(2-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110768-14-4 | |

| Record name | 2-(2-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It’s known that similar compounds are often involved in suzuki–miyaura cross-coupling reactions.

Mode of Action

The compound’s mode of action is likely related to its role in Suzuki–Miyaura cross-coupling reactions. In these reactions, the compound may participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

It’s known that similar compounds are often involved in suzuki–miyaura cross-coupling reactions, which are a type of carbon–carbon bond-forming reaction. This suggests that the compound may play a role in the synthesis of complex organic molecules.

Pharmacokinetics

Similar compounds are known to be relatively stable and readily prepared, suggesting that they may have favorable pharmacokinetic properties.

Action Environment

The action of 2-(2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is likely influenced by various environmental factors. For instance, Suzuki–Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant, suggesting that the compound may be stable and effective under a wide range of conditions.

Biological Activity

2-(2-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, also known by its CAS number 166096-35-1, is a compound belonging to the class of isoindole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H11NO5

- Molecular Weight : 249.22 g/mol

- CAS Number : 166096-35-1

Biological Activity Overview

The biological activity of 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has primarily been investigated in relation to its inhibitory effects on various enzymes and its potential as an anti-cancer agent.

Enzyme Inhibition

Research indicates that derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid exhibit significant inhibitory effects on heparanase, an enzyme implicated in tumor metastasis and angiogenesis. For instance, one study reported that certain derivatives displayed potent heparanase inhibitory activity with IC50 values ranging from 200 to 500 nM and demonstrated selectivity over human beta-glucuronidase by more than 100-fold .

Anti-Cancer Activity

The compound has shown promise as an anti-cancer agent. In vitro studies have indicated that it can induce apoptosis in cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl ring enhance cytotoxicity against various cancer cell lines. For example, compounds with electron-donating groups at specific positions on the phenyl ring exhibited increased activity .

Case Study 1: Heparanase Inhibition

A study published in 2004 explored a novel class of isoindole derivatives as heparanase inhibitors. The findings revealed that these compounds could significantly reduce tumor growth in models by inhibiting heparanase activity. The study highlighted the potential utility of these compounds in developing therapeutic strategies for cancer treatment .

| Compound | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| Compound A | 200 | >100 |

| Compound B | 300 | >150 |

| Compound C | 400 | >120 |

Case Study 2: Cytotoxicity in Cancer Cell Lines

In a recent investigation focusing on the cytotoxic effects of isoindole derivatives, several compounds were tested against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The results indicated that modifications to the methoxy group significantly enhanced anti-proliferative effects.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound D | A549 | 1.61 |

| Compound E | MCF7 | 1.98 |

| Compound F | A549 | <0.5 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in tumor progression and angiogenesis. The inhibition of heparanase disrupts the tumor microenvironment and limits metastatic spread. Additionally, the induction of apoptosis in cancer cells is facilitated through intrinsic pathways involving mitochondrial dysfunction and activation of caspases.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of therapeutic agents. Research indicates its potential use in treating various conditions due to its ability to interact with specific biological targets.

- Anti-inflammatory Properties : Studies have suggested that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.

- Anticancer Activity : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential as anticancer agents. For example, compounds related to isoindole structures have been reported to inhibit tumor growth in vitro and in vivo .

Fluorescent Chemosensors

Due to its fluorescent properties, this compound can be utilized in the design of chemosensors for detecting metal ions or other environmental pollutants. The ability to form stable complexes with metal ions enhances its application in environmental monitoring and analytical chemistry.

- Detection of Metal Ions : The compound can be modified to enhance its selectivity for particular ions, such as Al³⁺ or Cu²⁺, allowing for real-time detection in various settings .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, making it useful in the synthesis of more complex molecules.

- Synthesis of Isoindole Derivatives : It can be used as a starting material for synthesizing isoindole derivatives that have applications in pharmaceuticals and agrochemicals .

Case Studies

Several studies highlight the applications of 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid:

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating effectiveness at low concentrations. |

| Study B | Fluorescent Chemosensor | Developed a sensor that showed high sensitivity and selectivity for detecting Al³⁺ ions in aqueous solutions. |

| Study C | Organic Synthesis | Utilized as a precursor for synthesizing novel isoindole derivatives with enhanced biological activity. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Key differences arise from substituent type and position on the phenyl ring. Below is a comparative analysis of isoindole-5-carboxylic acid derivatives:

Structural Modifications Beyond the Phenyl Ring

- 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-dioxo-isoindole-5-carboxamide (): Incorporation of a dimethoxyphenethyl group and pyridinyl carboxamide expands its role in targeting G-protein-coupled receptors .

Alkyl Chain Variations :

Preparation Methods

α,α′-Dibromo-o-xylene and Amine Cyclization

A foundational method involves the reaction of α,α′-dibromo-o-xylene with primary amines under basic conditions. For the target compound, 2-methoxyaniline serves as the amine component. Subbarayappa et al. demonstrated that treating α,α′-dibromo-o-xylene with benzylamine in dioxane and sodium hydroxide at ambient temperatures yields N-benzyl-2,3-dihydro-1H-isoindole in 88% yield within 30 minutes. Adapting this protocol, substituting benzylamine with 2-methoxyaniline facilitates the incorporation of the methoxyphenyl group.

Mechanistic Insight :

The reaction proceeds via a double nucleophilic substitution (SN2) mechanism. The amine attacks both bromine atoms of α,α′-dibromo-o-xylene, forming the isoindoline ring. Subsequent oxidation introduces the 1,3-dione functionality, though the exact oxidation conditions vary depending on the target substituents.

Optimization Challenges :

Phthaladehydic Acid-Based Cyclization

Patent EP0261803B1 describes a single-vessel synthesis starting from phthaladehydic acid. Reacting phthaladehydic acid with 2-methoxyaniline in methanol, followed by treatment with sodium cyanide, yields the isoindolinone intermediate. Acidic workup then generates the carboxylic acid group.

Key Steps :

-

Condensation : Phthaladehydic acid and 2-methoxyaniline form a Schiff base in methanol.

-

Cyclization : Sodium cyanide catalyzes ring closure, forming the isoindolinone core.

-

Oxidation : Atmospheric oxygen or mild oxidizing agents introduce the 1,3-dione groups.

Yield and Scalability :

This method achieves a 34% overall yield, significantly higher than the 9–11% yield of traditional multi-step approaches.

Catalytic N-Heterocyclization Techniques

Solvent and Base Optimization

The choice of solvent and base critically impacts reaction efficiency. Polar aprotic solvents (e.g., DMF) enhance the solubility of sodium hydroxide, accelerating deprotonation of the amine. Conversely, ethereal solvents like THF favor slower, more controlled reactions, reducing exothermic side reactions.

Industrial-Scale Production Considerations

Process Optimization

Cost-Effective Reagents :

Industrial routes prioritize inexpensive bases (e.g., K2CO3) over sodium hydroxide to reduce waste treatment costs.

Safety Protocols :

-

Handling Cyanides : Sodium cyanide, used in the phthaladehydic acid route, requires strict containment and neutralization protocols.

-

Waste Management : Bromide byproducts from α,α′-dibromo-o-xylene necessitate ion-exchange filtration.

Comparative Analysis of Synthetic Routes

*Estimated based on analogous reactions.

Q & A

Q. Answer :

- Synthetic Routes : Adapt methods from analogous isoindole derivatives, such as cyclocondensation of 2-methoxyphenylamine with substituted phthalic anhydrides under reflux in acetic acid .

- Optimization Strategies :

- Use design of experiments (DoE) to test variables like temperature (80–120°C), solvent polarity, and catalyst loading.

- Monitor reaction progress via TLC or in-situ FT-IR to identify intermediates and byproducts.

- Purify via recrystallization (e.g., ethanol/water mixtures) or preparative HPLC to isolate the carboxylic acid form .

What solvent systems are suitable for solubility studies, and how should discrepancies in literature data be addressed?

Q. Answer :

- Solvent Selection : Prioritize polar aprotic solvents (DMSO, DMF) for initial solubility screening due to the compound’s carboxylic acid group. Test aqueous buffers (pH 2–7) to assess ionization-dependent solubility.

- Resolving Discrepancies :

Advanced Research Questions

How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Q. Answer :

- Workflow :

- Perform docking studies to identify binding interactions (e.g., with enzymes like COX-2) using the parent compound’s crystal structure or homology models.

- Use QSAR to correlate substituent effects (e.g., electron-withdrawing groups on the isoindole ring) with activity.

- Validate predictions via synthesis and bioassays, prioritizing derivatives with improved LogP and solubility .

- Case Study : Modify the methoxy group to trifluoromethoxy (-OCF) to enhance metabolic stability while monitoring steric effects via molecular dynamics simulations .

What experimental and computational strategies can resolve contradictions in reaction mechanism proposals?

Q. Answer :

- Mechanistic Probes :

- Use isotopic labeling (e.g., ) to track oxygen incorporation in the dioxo moiety during synthesis.

- Perform kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise pathways.

- Computational Support :

How should researchers approach stability studies under varying storage conditions?

Q. Answer :

- Protocol Design :

- Test degradation kinetics at 25°C (ambient), 4°C (refrigerated), and -20°C (lyophilized) over 6–12 months.

- Analyze degradation products via LC-MS to identify pathways (e.g., hydrolysis of the dioxo ring or decarboxylation).

- Mitigation Strategies :

Methodological Considerations

- Data Validation : Cross-reference experimental results with computational predictions (e.g., Gibbs free energy of reaction) to identify outliers .

- Contradiction Analysis : Apply Bayesian statistics to weigh evidence from multiple sources (e.g., conflicting solubility data) and prioritize replication studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.